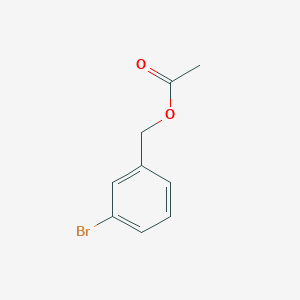
(3-Bromophenyl)methyl acetate
Cat. No. B3156167
Key on ui cas rn:
82101-11-9
M. Wt: 229.07 g/mol
InChI Key: LKRBJGQCGJSSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04709081
Procedure details


Into a solution of 321 g. of 3-bromo benzaldehyde, 220 cm3 of 30% formaldehyde and 600 cm3. of methanol one-third of the solution of 300 g. of potassium hydroxide in 300 cm3. of water are dropped at 50° C. while stirring then the reaction mixture is stirred at this temperature for 1 hour. The temperature is raised to 60° C. and at this temperature the second third part of the base solution are dropped into the reaction mixture. After stirring the reaction mixture 1 hour at 60° C. the temperature is rised to 70° C. and at this temperature the last part of the base solution is dropped into the reaction mixture. The reaction mixture is stirred 1 hour at 70° C. then cooled to ambient temperature. The pH-value of the reaction mixture is adjusted with concentrated hydrochloric acid solution between 7.5 to 8 while maintaining the temperature at 40° C. From this reaction mixture 500 cm3. of methanol is distilled off, 500 cm3. of water are added to the residue then extracted twice with 150 cm3 of 1,2-dichloro ethane. From the united organic phase the water is removed by azeotropic distillation then 200 cm3. of acetic acid anhydride are dropped into the dichloro ethane solution while boiling and stirring. After boiling for 6 hours the reaction mixture is cooled, washed with 500 cm3. of water and 500 cm3. of 10% sodium hydrogen carbonate solution then evaporated. The residue is distilled in vacuo. 287.2 g. of 3-bromobenzyl acetate are obtained. Boiling point 123°-125° C./1200 Pa, nD24 : 1.5406, yield 72%.




[Compound]
Name
mixture
Quantity
500 mL
Type
reactant
Reaction Step Five



Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10]=[O:11].[OH-].[K+].Cl.[CH3:15]O>O>[C:10]([O:6][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[CH:3]=1)(=[O:11])[CH3:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=O)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
[Compound]
|
Name
|
mixture
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at this temperature for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are dropped into the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the reaction mixture 1 hour at 60° C. the temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is rised to 70° C. and at this temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is dropped into the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred 1 hour at 70° C.
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 40° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
of methanol is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of water are added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted twice with 150 cm3 of 1,2-dichloro ethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From the united organic phase the water is removed by azeotropic distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of acetic acid anhydride are dropped into the dichloro ethane solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 500 cm3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 10% sodium hydrogen carbonate solution then evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled in vacuo
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
